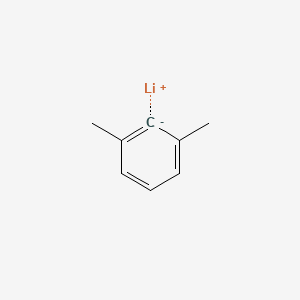

2,6-Dimethylphenyllithium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

63509-96-6 |

|---|---|

Molecular Formula |

C8H9Li |

Molecular Weight |

112.1 g/mol |

IUPAC Name |

lithium;1,3-dimethylbenzene-2-ide |

InChI |

InChI=1S/C8H9.Li/c1-7-4-3-5-8(2)6-7;/h3-5H,1-2H3;/q-1;+1 |

InChI Key |

PUMRXLBRZWGDPH-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC1=[C-]C(=CC=C1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,6-Dimethylphenyllithium

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylphenyllithium, a sterically hindered organolithium reagent, is a valuable tool in organic synthesis, particularly for the introduction of the 2,6-dimethylphenyl group. Its unique steric profile influences its reactivity and stability, making it a subject of interest for researchers in synthetic and mechanistic chemistry. This technical guide provides a comprehensive overview of the synthesis and properties of this compound, including detailed experimental protocols, tabulated physical and spectroscopic data, and graphical representations of its synthesis and reactivity.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the halogen-metal exchange reaction between an appropriate halo-2,6-dimethylbenzene and an organolithium reagent, typically n-butyllithium. The precursor of choice is 2-bromo-1,3-dimethylbenzene due to the favorable kinetics of the bromine-lithium exchange.

Synthesis via Halogen-Metal Exchange

The reaction involves the treatment of 2-bromo-1,3-dimethylbenzene with n-butyllithium in an inert aprotic solvent, such as diethyl ether or tetrahydrofuran, at low temperatures to minimize side reactions.

Reaction Scheme:

An In-depth Technical Guide to the Molecular Geometry of 2,6-Dimethylphenyllithium

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylphenyllithium is a sterically hindered organolithium reagent of significant interest in organic synthesis. Understanding its molecular geometry is crucial for predicting its reactivity and designing selective chemical transformations. This technical guide provides a comprehensive overview of the molecular geometry of this compound in both the solid state and in solution. Due to the absence of a definitive crystal structure for this compound, this guide leverages data from its archetypal analogue, phenyllithium, and integrates findings from spectroscopic and computational studies to construct a detailed structural model. This document outlines the synthesis, solid-state structure based on a well-established model, solution-state behavior, and the experimental protocols for the characterization of such air- and moisture-sensitive compounds.

Introduction

Organolithium compounds are indispensable reagents in modern organic chemistry, valued for their strong basicity and nucleophilicity. The reactivity of these reagents is intrinsically linked to their aggregation state and molecular geometry, which are in turn influenced by factors such as the organic substituent, solvent, and the presence of coordinating ligands. This compound, with its bulky dimethyl-substituted phenyl ring, presents a unique case where steric hindrance is expected to play a significant role in its structural preferences.

This guide will explore the molecular geometry of this compound, drawing on established principles of organolithium chemistry and available data on analogous compounds.

Synthesis of this compound

The synthesis of this compound typically follows established methods for the preparation of aryllithium reagents. The most common laboratory-scale synthesis involves the reaction of a 2,6-dimethylphenyl halide with an alkyllithium reagent, such as n-butyllithium, or with lithium metal.

A general synthetic pathway is the metal-halogen exchange reaction:

Molecular Geometry in the Solid State

While a single-crystal X-ray diffraction study specifically for this compound is not available in the current literature, the solid-state structure can be reliably inferred from that of its parent compound, phenyllithium. In the solid state, phenyllithium etherate exists as a tetramer, [(C₆H₅Li)₄·(Et₂O)₄].[1][2] This tetrameric structure consists of a distorted cubane-like core of four lithium atoms and the ipso-carbons of the four phenyl rings.[1][2] Each lithium atom is coordinated to three ipso-carbons and one ether molecule.[1][2]

It is highly probable that this compound adopts a similar tetrameric structure in the solid state when crystallized from diethyl ether. The steric bulk of the two methyl groups on the phenyl ring would likely influence the packing of the tetramers in the crystal lattice and may cause slight distortions in the cubane core to minimize steric repulsion.

Quantitative Data for the Model Compound: Tetrameric Phenyllithium Etherate

The following table summarizes the key bond lengths and angles for the tetrameric core of phenyllithium etherate, which serves as a model for the solid-state structure of this compound.[2]

| Parameter | Value (Å or °) |

| Bond Lengths | |

| Li-C (ipso) | 2.33 (avg.) |

| Li-Li | 2.56 (avg.) |

| Li-O (ether) | 1.94 (avg.) |

| Bond Angles | |

| C-Li-C | ~90 |

| Li-C-Li | ~75 |

| O-Li-C | ~115 |

Molecular Geometry in Solution

In solution, the structure of organolithium compounds is dynamic and exists as an equilibrium between different aggregation states (monomers, dimers, tetramers, etc.).[3] The position of this equilibrium is highly dependent on the solvent, concentration, and temperature. For phenyllithium, it exists predominantly as a dimer in tetrahydrofuran (THF) and as a tetramer in diethyl ether.[2][3]

For this compound, the sterically demanding 2,6-dimethylphenyl groups are expected to disfavor higher aggregation states. Therefore, in a strongly coordinating solvent like THF, it is likely to exist predominantly as a dimer or even a monomer, especially at low concentrations. In a less coordinating solvent like diethyl ether, a tetramer-dimer equilibrium is plausible.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁶Li and ¹³C NMR, is a powerful tool for studying the solution-state structure of organolithium compounds.[1] The chemical shifts and coupling constants can provide information about the aggregation state and the nature of the C-Li bond.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

Warning: Organolithium reagents are pyrophoric and react violently with water. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled.

-

Reaction: To a solution of 2,6-dimethylbromobenzene in anhydrous diethyl ether, a solution of n-butyllithium in hexanes is added dropwise at 0 °C.

-

Stirring: The reaction mixture is stirred at room temperature for several hours. The formation of a precipitate indicates the formation of the lithium salt.

-

Isolation: The resulting suspension can be used directly for subsequent reactions, or the solvent can be removed under vacuum to yield the solid product, which should be stored under an inert atmosphere.

X-ray Crystallography of Air-Sensitive Compounds

The determination of the crystal structure of highly reactive compounds like this compound requires specialized techniques to handle the crystals without decomposition.

-

Crystal Growth: Crystals are grown by slow cooling of a saturated solution in an appropriate anhydrous solvent (e.g., diethyl ether or hexane) in a sealed container under an inert atmosphere.

-

Crystal Mounting: Inside a glovebox, a suitable crystal is selected and mounted on a cryo-loop, typically coated with a viscous oil (e.g., paratone) to protect it from the atmosphere.[4]

-

Data Collection: The mounted crystal is rapidly transferred to the diffractometer and immediately cooled in a stream of cold nitrogen gas (typically 100-150 K).[5] This low temperature is maintained throughout the data collection process to prevent crystal decay.

-

Structure Solution and Refinement: The diffraction data is collected and processed to solve and refine the crystal structure using standard crystallographic software.[6]

NMR Spectroscopy of Organolithium Compounds

NMR spectroscopy of organolithium compounds requires the use of deuterated, anhydrous solvents and sealed NMR tubes to prevent contamination.

-

Sample Preparation: In a glovebox, a solution of the organolithium compound is prepared using an anhydrous, deuterated solvent (e.g., THF-d₈ or toluene-d₈).

-

NMR Tube: The solution is transferred to an NMR tube, which is then sealed with a cap and wrapped with paraffin film. For highly sensitive samples, flame-sealed NMR tubes are preferred.

-

Data Acquisition: ⁶Li and ¹³C NMR spectra are acquired at low temperatures to slow down dynamic exchange processes, which can sharpen the NMR signals and provide more detailed structural information.

Conclusion

The molecular geometry of this compound is a critical factor governing its reactivity in organic synthesis. While a definitive crystal structure remains to be determined, a robust model based on the well-characterized structure of phenyllithium provides valuable insights. In the solid state, a tetrameric structure with a distorted cubane core is the most likely arrangement. In solution, a dynamic equilibrium between lower aggregation states, such as dimers and monomers, is expected, particularly in coordinating solvents, due to the steric influence of the 2,6-dimethylphenyl group. Further computational studies and low-temperature NMR experiments would be invaluable in providing a more detailed and quantitative understanding of the molecular geometry of this important organolithium reagent.

References

- 1. Modern NMR Spectroscopy of Organolithium Compounds (1987) | Harald Günther | 116 Citations [scispace.com]

- 2. Phenyllithium - Wikipedia [en.wikipedia.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ncl.ac.uk [ncl.ac.uk]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

Early Research on 2,6-Dimethylphenyllithium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylphenyllithium, a sterically hindered aryllithium reagent, has been a subject of interest in organic synthesis due to its unique reactivity profile. The presence of two methyl groups ortho to the lithium atom significantly influences its nucleophilicity and basicity, making it a valuable tool for specific chemical transformations. This technical guide delves into the early research on this compound, providing a detailed account of its synthesis, characterization, and initial applications as documented in seminal literature.

Synthesis of this compound

The primary and most straightforward method for the preparation of this compound in early studies was through a lithium-halogen exchange reaction. This method involves the treatment of a suitable 2,6-dimethylphenyl halide with an organolithium reagent, typically n-butyllithium.

Experimental Protocol: Synthesis from 2,6-Dimethylbromobenzene

The following protocol is based on the early work describing the synthesis of sterically hindered aryllithium reagents.

Materials:

-

2,6-Dimethylbromobenzene

-

n-Butyllithium (in a suitable solvent like hexane)

-

Anhydrous diethyl ether

-

An inert atmosphere (e.g., dry nitrogen or argon)

Procedure:

-

A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line is charged with 2,6-dimethylbromobenzene dissolved in anhydrous diethyl ether.

-

The solution is cooled to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone bath or an ice-salt bath.

-

A solution of n-butyllithium in hexane is added dropwise to the stirred solution of 2,6-dimethylbromobenzene over a period of 30-60 minutes.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same low temperature to ensure the completion of the lithium-halogen exchange.

-

The resulting solution of this compound is then ready for use in subsequent reactions.

Quantitative Data Summary:

| Parameter | Value/Observation |

| Starting Material | 2,6-Dimethylbromobenzene |

| Reagent | n-Butyllithium |

| Solvent | Diethyl ether |

| Temperature | -78 °C to 0 °C |

| Reaction Time | 1-3 hours |

| Typical Yield | High (often used in situ) |

Characterization

Early characterization of this compound was primarily achieved through its subsequent reactions with various electrophiles, which confirmed its formation and provided insights into its reactivity. Direct spectroscopic analysis of organolithium compounds was challenging with the techniques available at the time. However, modern spectroscopic methods would allow for detailed characterization.

Early Applications and Reactions

The initial research on this compound focused on understanding the influence of steric hindrance on its reactivity. One of the key early studies investigated its reaction with epoxides, such as epichlorohydrin.

Reaction with Epichlorohydrin

The reaction between this compound and epichlorohydrin was explored to understand the steric effects on the regioselectivity of the epoxide ring-opening. The bulky 2,6-dimethylphenyl group was expected to influence the site of nucleophilic attack on the epoxide ring.

Experimental Protocol:

-

To a freshly prepared solution of this compound in diethyl ether at low temperature, a solution of epichlorohydrin in diethyl ether is added dropwise.

-

The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature.

-

The reaction is quenched by the addition of a suitable proton source, such as water or a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be purified by techniques such as distillation or chromatography.

Signaling Pathways and Experimental Workflows

To visualize the synthesis and key reactions of this compound, the following diagrams are provided.

Caption: Synthesis of this compound.

Caption: Reaction with Epichlorohydrin.

Conclusion

The early research on this compound laid the groundwork for understanding the behavior of sterically hindered organolithium reagents. The synthesis via lithium-halogen exchange provided a reliable method for its preparation, enabling further studies of its reactivity. The investigation of its reaction with electrophiles like epichlorohydrin highlighted the profound impact of steric hindrance on the course of chemical reactions, a concept that remains central to modern organic synthesis and drug development. This foundational work continues to inform the design of selective and efficient synthetic strategies.

In-Depth Technical Guide to 2,6-Dimethylphenyllithium: Identification, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dimethylphenyllithium, a sterically hindered aryllithium reagent of significant interest in organic synthesis. Due to its nature as a reagent typically prepared in situ, it is not assigned a specific CAS number. This document details its identification, methods of preparation, known reactivity, and essential safety protocols for its handling. The information is curated to be a vital resource for professionals in research, and drug development, offering detailed experimental procedures and data presented for practical application.

Identification and Properties

This compound is a powerful organolithium reagent characterized by a lithium atom directly bonded to a benzene ring substituted with two methyl groups in the ortho positions. This steric hindrance significantly influences its reactivity, often leading to high regioselectivity in its reactions. As it is almost exclusively prepared and used immediately in the laboratory, a commercial source and a corresponding CAS number are not available.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₈H₉Li |

| Molecular Weight | 112.10 g/mol |

| Appearance | Typically a solution, color may vary depending on the solvent and impurities. |

| Solubility | Soluble in ethereal solvents such as diethyl ether and tetrahydrofuran (THF). |

| Stability | Highly reactive and unstable in the presence of air and moisture. Solutions can decompose over time, especially at room temperature. |

Experimental Protocols: Synthesis of this compound

The most common method for the preparation of this compound is through a metal-halogen exchange reaction from a corresponding halogenated precursor. The choice of organolithium reagent for the exchange depends on the halogen present.

From 2-Bromo-1,3-dimethylbenzene

This protocol describes the synthesis of this compound via lithium-bromine exchange using n-butyllithium.

Materials:

-

2-Bromo-1,3-dimethylbenzene

-

n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Argon or Nitrogen gas for inert atmosphere

-

Schlenk line or glovebox

-

Dry glassware

Procedure:

-

All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas.

-

Set up the reaction under an inert atmosphere (Argon or Nitrogen).

-

To a solution of 2-bromo-1,3-dimethylbenzene in anhydrous THF (or Et₂O) at -78 °C (a dry ice/acetone bath), add a solution of n-butyllithium (1.1 equivalents) dropwise via syringe.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium reagent is generally rapid at this temperature.

-

The resulting solution of this compound is then ready for reaction with a desired electrophile.

From 2-Iodo-1,3-dimethylbenzene

For the more reactive iodinated starting material, a less nucleophilic organolithium reagent such as tert-butyllithium can be used.

Materials:

-

2-Iodo-1,3-dimethylbenzene

-

tert-Butyllithium (typically 1.7 M in pentane)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Argon or Nitrogen gas for inert atmosphere

-

Schlenk line or glovebox

-

Dry glassware

Procedure:

-

Follow the same rigorous drying and inert atmosphere procedures as described in section 2.1.

-

Dissolve 2-iodo-1,3-dimethylbenzene in anhydrous THF (or Et₂O) and cool the solution to -78 °C.

-

Slowly add tert-butyllithium (2.2 equivalents) to the cooled solution. The use of two equivalents ensures complete conversion and consumption of the generated tert-butyl iodide.

-

Allow the reaction to stir at -78 °C for 1 hour.

-

The prepared solution of this compound can then be used in subsequent reactions.

Reactivity and Applications

This compound serves as a potent nucleophile and a strong base. Its steric bulk often dictates its reaction pathways, favoring 1,2-additions to carbonyls and sterically accessible electrophiles.

Diagram 1: General Reactivity of this compound

Caption: Reaction pathway for the synthesis and use of this compound.

Common Electrophiles and Products:

-

Aldehydes and Ketones: Reacts to form secondary and tertiary benzylic alcohols, respectively.

-

Carbon Dioxide: Carboxylation to yield 2,6-dimethylbenzoic acid.

-

Esters: Can lead to the formation of ketones or tertiary alcohols depending on the stoichiometry and reaction conditions.

-

Isocyanates: Forms N-substituted amides after quenching.

-

Sulfur Dioxide: Insertion to give the corresponding lithium sulfinate.

The steric hindrance of the two methyl groups can be exploited to achieve selective transformations in complex molecules, making it a valuable tool in the synthesis of pharmaceuticals and fine chemicals.

Safety and Handling

Organolithium reagents are pyrophoric, reacting violently with air and moisture. It is imperative to handle them under a strictly inert atmosphere and with appropriate personal protective equipment (PPE).

Table 2: Safety Precautions for Handling this compound

| Precaution | Details |

| Atmosphere | All manipulations must be carried out under a dry, inert atmosphere (Argon or Nitrogen) using a Schlenk line or a glovebox. |

| Glassware | All glassware must be rigorously dried in an oven ( >120 °C) and cooled under vacuum or an inert gas flow immediately before use. |

| Solvents | Anhydrous solvents are essential. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed containers. |

| Personal Protective Equipment (PPE) | A flame-retardant lab coat, safety glasses with side shields or goggles, and appropriate gloves (e.g., nitrile gloves as a primary layer with neoprene or butyl rubber gloves as a secondary layer) are mandatory. A face shield is recommended when handling larger quantities. |

| Quenching | Reactions should be quenched carefully at low temperatures by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride, isopropanol). Never add water directly to an unreacted organolithium solution. |

| Spills | Small spills can be smothered with dry sand or powdered limestone. Do not use water or carbon dioxide fire extinguishers on organolithium fires. A Class D fire extinguisher (for combustible metals) should be available. |

Conclusion

This compound is a valuable, sterically hindered aryllithium reagent that is prepared in situ for use in a variety of organic transformations. Its utility in constructing complex molecular architectures, particularly in the context of drug discovery and materials science, is significant. Adherence to strict safety protocols is paramount when working with this and other organolithium reagents. This guide provides the foundational knowledge for the safe and effective use of this compound in a research setting.

An In-depth Technical Guide to the NMR Spectral Data of 2,6-Dimethylphenyllithium

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for 2,6-dimethylphenyllithium, a crucial organolithium reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development who utilize aryllithium compounds. This document outlines the synthesis of this compound, presents its NMR spectral data with analogies to closely related compounds where direct data is unavailable, and includes detailed experimental protocols.

Synthesis of this compound

This compound is typically synthesized through a metal-halogen exchange reaction from 2-bromo-1,3-dimethylbenzene or by direct metallation of 1,3-dimethylbenzene. The metal-halogen exchange is generally faster and more common.

Experimental Protocol: Synthesis via Metal-Halogen Exchange

-

Materials:

-

2-Bromo-1,3-dimethylbenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous inert gas (Argon or Nitrogen)

-

Schlenk line or glovebox

-

-

Procedure:

-

A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.

-

Anhydrous diethyl ether or THF is added to the flask via a syringe.

-

2-Bromo-1,3-dimethylbenzene is added to the solvent.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of n-butyllithium in hexanes (typically 1.6 M or 2.5 M) is added dropwise to the stirred solution of the bromoarene.

-

The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete metal-halogen exchange.

-

The resulting solution of this compound is then ready for use in subsequent reactions or for spectroscopic analysis. It is important to maintain the low temperature and inert atmosphere as organolithium reagents are highly reactive and sensitive to air and moisture.

-

Logical Relationship of Synthesis

Caption: Synthesis of this compound via metal-halogen exchange.

NMR Spectral Data

Table 1: Representative ¹H NMR Data (Analogous Compound: Mesityllithium)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 6.5-7.0 | m | Aromatic-H |

| ¹H | 2.1-2.3 | s | ortho-CH₃ |

| ¹H | 2.0-2.2 | s | para-CH₃ |

Table 2: Representative ¹³C NMR Data (Analogous Compound: Mesityllithium)

| Nucleus | Chemical Shift (δ) ppm | Assignment |

| ¹³C | ~190 | ipso-C-Li |

| ¹³C | 135-140 | ortho-C |

| ¹³C | 125-130 | meta-C |

| ¹³C | 120-125 | para-C |

| ¹³C | 20-25 | ortho-CH₃ |

| ¹³C | 18-22 | para-CH₃ |

Table 3: Experimental ⁷Li NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Notes |

| ⁷Li | 2.41 | In toluene-d₈, indicative of a dimeric structure[1] |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ⁷Li nuclei.

-

Sample Preparation:

-

The synthesized this compound solution is maintained under an inert atmosphere at low temperature.

-

A sample is transferred via a cannula to a pre-dried NMR tube sealed with a septum, under a positive pressure of inert gas.

-

An appropriate deuterated solvent (e.g., THF-d₈, toluene-d₈) is added.

-

The NMR tube is quickly sealed and transferred to the NMR spectrometer, which has been pre-cooled to the desired acquisition temperature (e.g., -78 °C).

-

-

Data Acquisition:

-

¹H NMR: Standard single-pulse experiments are performed.

-

¹³C NMR: Proton-decoupled single-pulse experiments are typically used. Due to the low natural abundance of ¹³C and potential quadrupolar broadening from the adjacent lithium, longer acquisition times may be necessary.

-

⁷Li NMR: A single-pulse experiment is generally sufficient. The chemical shift is referenced to an external standard, such as LiCl in D₂O.

-

Signaling Pathway and Experimental Workflow

Caption: Experimental workflow for synthesis and NMR analysis.

This guide provides a foundational understanding of the synthesis and NMR characteristics of this compound. Researchers should exercise caution due to the reactive nature of this compound and be aware that the provided ¹H and ¹³C NMR data are based on a closely related analogue. Direct experimental determination of the NMR spectra for this compound under specific laboratory conditions is always recommended for precise characterization.

References

An In-depth Technical Guide to the Stability and Reactivity of 2,6-Dimethylphenyllithium

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylphenyllithium, a sterically hindered aryllithium reagent, is a powerful tool in organic synthesis for the introduction of the 2,6-dimethylphenyl group. Its unique steric and electronic properties confer distinct stability and reactivity profiles compared to less hindered aryllithiums. This guide provides a comprehensive overview of the stability and reactivity of this compound, including its synthesis, solution behavior, and reactions with various electrophiles. Detailed experimental protocols, quantitative data, and safety precautions are presented to enable its effective and safe use in research and development.

Introduction

Organolithium reagents are a cornerstone of modern synthetic chemistry, valued for their high reactivity as strong bases and nucleophiles. Among these, aryllithium compounds are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This compound presents a case of a sterically encumbered aryllithium, where the two ortho-methyl groups significantly influence its chemical behavior. This steric hindrance impacts its aggregation state in solution, thermal stability, and reactivity profile, often leading to different outcomes compared to its less substituted counterpart, phenyllithium. Understanding these characteristics is crucial for its successful application in synthetic endeavors.

Stability of this compound

The stability of this compound is a critical consideration for its storage and handling. Like most organolithium reagents, it is a pyrophoric material that reacts violently with air and moisture and may ignite spontaneously upon exposure.[1]

Thermal Stability

Solution Stability

The stability of this compound in solution is highly dependent on the solvent and temperature. Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are commonly used for its preparation and reactions. However, organolithium reagents can react with these solvents, especially at elevated temperatures, through deprotonation.

The solution-state structure of organolithium compounds is dominated by the formation of aggregates (dimers, tetramers, etc.). This aggregation state is influenced by the steric bulk of the organic group, the solvent, and the presence of coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA). While the specific aggregation state of this compound in various solvents has not been extensively studied, it is reasonable to infer from studies on other substituted phenyllithiums that it exists as aggregates.[3] For instance, 2-methylphenyllithium has been shown to form polymeric structures.[4][5] The aggregation of this compound will undoubtedly affect its stability and reactivity, with monomeric species generally being more reactive.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is through a lithium-halogen exchange reaction. This method is generally preferred over direct lithiation of 2,6-dimethylbenzene due to the low acidity of the aromatic protons.

Synthesis via Lithium-Halogen Exchange

This method involves the reaction of a 2,6-dimethylphenyl halide (typically the bromide or iodide) with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures.[6][7]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-Dimethylbromobenzene

-

n-Butyllithium (solution in hexanes)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2,6-dimethylbromobenzene and anhydrous diethyl ether (or THF).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of n-butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, while maintaining the internal temperature below -70 °C.

-

After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 1-2 hours.

-

The resulting solution of this compound is then ready for use in subsequent reactions. The concentration of the prepared reagent can be determined by titration.

Caption: Synthesis of this compound via lithium-halogen exchange.

Reactivity of this compound

This compound is a potent nucleophile and a strong base. Its reactivity is tempered by the significant steric hindrance imposed by the ortho-methyl groups.

Reactions with Carbonyl Compounds

This compound readily adds to a variety of carbonyl compounds, including aldehydes, ketones, and esters, to form the corresponding alcohols or ketones after acidic workup. The steric bulk of the reagent can influence the stereochemical outcome of additions to chiral carbonyls.

Table 1: Representative Reactions of this compound with Carbonyl Compounds

| Electrophile | Product | Yield (%) | Reference |

| Benzaldehyde | (2,6-Dimethylphenyl)(phenyl)methanol | ~90 | General Reaction |

| Acetone | 2-(2,6-Dimethylphenyl)propan-2-ol | High | General Reaction |

| Ethyl benzoate | Bis(2,6-dimethylphenyl)methanol | Moderate | General Reaction |

| N,N-Dimethylformamide | 2,6-Dimethylbenzaldehyde | Good | General Reaction |

Experimental Protocol: Reaction with Benzaldehyde

Materials:

-

Solution of this compound in diethyl ether/hexanes

-

Benzaldehyde

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with a solution of this compound in diethyl ether/hexanes.

-

The solution is cooled to -78 °C.

-

A solution of freshly distilled benzaldehyde in anhydrous diethyl ether is added dropwise to the stirred solution of the organolithium reagent.

-

The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Reactions with Alkyl Halides

Alkylation of this compound with alkyl halides can be challenging due to competing elimination reactions (E2) promoted by the strong basicity of the organolithium reagent, especially with secondary and tertiary halides.[2] Primary alkyl halides are generally the most suitable substrates for these SN2 reactions.

Table 2: Representative Reactions of this compound with Alkyl Halides

| Electrophile | Product | Yield (%) | Reference |

| Methyl iodide | 1,2,3-Trimethylbenzene | Good | General Reaction |

| Ethyl bromide | 1-Ethyl-2,6-dimethylbenzene | Moderate | General Reaction |

| Benzyl bromide | 1-Benzyl-2,6-dimethylbenzene | Good | General Reaction |

Other Reactions

This compound can also react with a range of other electrophiles, including epoxides (ring-opening to form alcohols), carbon dioxide (to form 2,6-dimethylbenzoic acid after acidification), and sulfur (to form the corresponding thiophenol after reduction).

Safety and Handling

This compound is a pyrophoric and highly reactive substance that requires stringent safety precautions.[1]

-

Inert Atmosphere: All manipulations must be carried out under an inert atmosphere of argon or nitrogen using Schlenk line or glovebox techniques.

-

Anhydrous Conditions: All glassware must be rigorously dried, and all solvents and reagents must be anhydrous.

-

Personal Protective Equipment (PPE): Fire-resistant lab coat, safety glasses, and appropriate gloves are mandatory.

-

Quenching: Reactions should be quenched carefully at low temperatures by the slow addition of a proton source, such as isopropanol, followed by a saturated aqueous solution of ammonium chloride.[2][4] Unused reagent must be quenched and disposed of following established laboratory safety protocols. Never quench with water directly.

Caption: General experimental workflow for reactions with this compound.

Conclusion

This compound is a valuable synthetic tool for introducing a sterically demanding aryl group. Its stability and reactivity are intrinsically linked to its pyrophoric nature and its tendency to form aggregates in solution. While its steric bulk can sometimes lead to lower reactivity or competing side reactions compared to less hindered aryllithiums, it also offers unique opportunities for controlling selectivity in organic synthesis. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe utilization in the laboratory.

References

- 1. academics.eckerd.edu [academics.eckerd.edu]

- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 3. Configurational Stability of Unsubstituted Organolithium Reagents: II ... - Marco Antonio Medina Saldaña - Google Books [books.google.co.uk]

- 4. sarponggroup.com [sarponggroup.com]

- 5. Aggregation of Alkyllithiums in Tetrahydrofuran [www1.chem.umn.edu]

- 6. prepchem.com [prepchem.com]

- 7. 2 6-dimethylaniline synthesis | Sigma-Aldrich [sigmaaldrich.com]

Aggregation of 2,6-Dimethylphenyllithium in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Importance of Aggregation in Organolithium Chemistry

Organolithium reagents, including 2,6-dimethylphenyllithium, rarely exist as discrete monomers in solution. Instead, they form aggregates of various orders (dimers, tetramers, etc.) through electrostatic interactions between the electropositive lithium and electronegative carbon atoms.[1][2] The degree of aggregation is a dynamic equilibrium influenced by several factors:

-

Solvent: The coordinating ability of the solvent plays a crucial role. Lewis basic solvents such as tetrahydrofuran (THF) and diethyl ether (Et₂O) can coordinate to the lithium centers, breaking down larger aggregates into smaller, more reactive species.[3]

-

Steric Hindrance: Bulky substituents on the aryl ring, such as the two methyl groups in this compound, can disfavor the formation of higher-order aggregates due to steric clash.

-

Concentration: At higher concentrations, the equilibrium tends to shift towards larger aggregates.

-

Temperature: Lower temperatures generally favor the formation of more ordered, higher aggregates.

Understanding and controlling the aggregation state is paramount for achieving desired reaction outcomes, as different aggregates can exhibit vastly different reactivities.

Aggregation of Aryllithiums: Insights from Phenyllithium

Due to the lack of specific experimental data for this compound, we turn to phenyllithium as a well-documented model system. The aggregation behavior of phenyllithium has been extensively studied in various solvents, providing a valuable framework for understanding other aryllithium compounds.

| Solvent | Predominant Aggregate(s) | Comments |

| Diethyl Ether (Et₂O) | Dimer & Tetramer | A dynamic equilibrium exists between dimeric and tetrameric species. |

| Tetrahydrofuran (THF) | Monomer & Dimer | The stronger coordinating ability of THF favors the formation of smaller aggregates. |

| Cyclopentane | Insoluble | Phenyllithium is largely insoluble in non-coordinating hydrocarbon solvents. |

Data extrapolated from studies on phenyllithium.

It is reasonable to hypothesize that this compound, with its increased steric bulk around the carbanionic center, would exhibit a reduced tendency to form higher-order aggregates compared to phenyllithium. The presence of the two ortho-methyl groups would likely disfavor the close packing required for tetramer formation, suggesting that monomeric and dimeric species would be more prevalent, especially in coordinating solvents like THF.

Experimental Methodologies for Determining Aggregation State

Several key experimental techniques are employed to elucidate the aggregation state of organolithium compounds in solution.

Cryoscopy

Principle: Cryoscopy measures the depression of the freezing point of a solvent upon the addition of a solute. The magnitude of the freezing point depression is directly proportional to the molal concentration of solute particles. By comparing the apparent molecular weight calculated from the freezing point depression to the theoretical molecular weight of the monomeric species, the average degree of aggregation (n) can be determined.

Hypothetical Experimental Protocol for this compound:

-

Apparatus: A cryoscopy apparatus consisting of a jacketed freezing tube equipped with a sensitive thermometer (e.g., a Beckmann thermometer) and a magnetic stirrer is assembled. The apparatus is rigorously dried and purged with an inert atmosphere (e.g., argon).

-

Solvent Preparation: A known mass of a suitable solvent with a well-defined cryoscopic constant (e.g., benzene or cyclohexane) is introduced into the freezing tube.

-

Freezing Point of Pure Solvent: The solvent is cooled while stirring until it begins to freeze. The freezing point is carefully recorded as the temperature at which the liquid and solid phases are in equilibrium. This measurement is repeated to ensure accuracy.

-

Addition of this compound: A freshly prepared and standardized solution of this compound in the same solvent is prepared under an inert atmosphere. A known mass of this solution is added to the freezing tube.

-

Freezing Point of the Solution: The freezing point of the solution is determined in the same manner as for the pure solvent.

-

Calculation: The freezing point depression (ΔTf) is calculated. The apparent molecular weight (MWapp) is then determined using the formula: MWapp = (Kf * w_solute) / (ΔTf * w_solvent) where Kf is the cryoscopic constant of the solvent, w_solute is the mass of the solute, and w_solvent is the mass of the solvent.

-

Aggregation Number (n): The aggregation number is calculated as: n = MWapp / MW_monomer where MW_monomer is the theoretical molecular weight of monomeric this compound.

Vapor Pressure Osmometry (VPO)

Principle: VPO measures the lowering of the vapor pressure of a solvent in a solution compared to the pure solvent. This difference in vapor pressure is related to the number of solute particles in the solution.

Hypothetical Experimental Protocol for this compound:

-

Apparatus: A commercial vapor pressure osmometer is used. The instrument is calibrated with a standard of known molecular weight (e.g., ferrocene) in the chosen solvent.

-

Sample Preparation: Solutions of this compound of varying concentrations are prepared in a suitable volatile solvent (e.g., THF or benzene) under an inert atmosphere.

-

Measurement: A drop of the solution and a drop of the pure solvent are placed on two matched thermistors in a chamber saturated with solvent vapor. The temperature difference between the two thermistors, which is proportional to the vapor pressure difference, is measured as a change in resistance (ΔR).

-

Data Analysis: A calibration curve of ΔR versus molality is constructed using the standard. The apparent number-average molecular weight (Mn) of the this compound at each concentration is determined from the calibration curve.

-

Aggregation Number (n): The aggregation number is calculated as: n = Mn / MW_monomer

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy, particularly ¹³C and ⁷Li NMR, is a powerful tool for studying the structure and dynamics of organolithium aggregates. The chemical shifts, coupling constants (specifically ¹J(¹³C-⁷Li)), and relaxation times can provide detailed information about the number of lithium atoms bonded to a carbanionic center and the exchange dynamics between different aggregate species.

Hypothetical Experimental Protocol for this compound:

-

Sample Preparation: NMR samples are prepared under a high-vacuum line or in a glovebox to exclude air and moisture. A solution of this compound is prepared in a deuterated solvent (e.g., THF-d₈ or toluene-d₈). For quantitative studies, a known concentration is used.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired. The multiplicity of the signal corresponding to the lithiated carbon (C1) can indicate the number of directly attached lithium atoms. For a static aggregate, a multiplet consistent with coupling to one or more ⁷Li nuclei (I = 3/2) would be observed.

-

⁷Li NMR Spectroscopy: The ⁷Li NMR spectrum is recorded. The presence of multiple signals can indicate the existence of different aggregate species in solution.

-

Variable Temperature (VT) NMR: VT-NMR experiments are conducted to study the dynamic exchange between different aggregates. Changes in the line shape of the NMR signals as a function of temperature can provide information on the kinetics of these exchange processes.

-

Diffusion-Ordered Spectroscopy (DOSY): DOSY NMR experiments can be used to measure the diffusion coefficients of the different species in solution. Larger aggregates will diffuse more slowly, allowing for their differentiation from smaller aggregates.

Visualizing Aggregation Equilibria

The dynamic equilibrium between different aggregation states of an aryllithium compound like this compound in a coordinating solvent can be visualized as follows:

Caption: Aggregation equilibrium of an aryllithium (ArLi) in a coordinating solvent.

This diagram illustrates the logical relationship where higher-order aggregates (tetramers) can dissociate into lower-order aggregates (dimers and monomers) in the presence of a coordinating solvent. The reverse process is favored by removing the solvent or increasing the concentration.

The workflow for determining the aggregation state can be summarized as follows:

Caption: Experimental workflow for determining the aggregation state of this compound.

Conclusion

The aggregation state of this compound in solution is a critical parameter that dictates its reactivity. While direct experimental data for this specific compound remains elusive in the current literature, a robust understanding of its likely behavior can be inferred from studies on analogous aryllithium compounds. It is anticipated that the steric hindrance imposed by the ortho-methyl groups will favor lower aggregation states, particularly in coordinating solvents. The experimental protocols detailed in this guide provide a clear pathway for researchers to definitively determine the aggregation behavior of this compound and other organolithium reagents, enabling more precise control over their synthetic applications and fostering the development of novel chemical entities.

References

An In-depth Technical Guide to 2,6-Dimethylphenyllithium: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to 2,6-dimethylphenyllithium, a sterically hindered organolithium reagent. It details the historical context of its emergence from the pioneering work on organometallic chemistry, outlines key synthetic protocols, and presents quantitative data in a structured format. Furthermore, this guide illustrates the fundamental reaction pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound, also known as 2,6-xylyllithium, is a powerful organolithium reagent characterized by the presence of two methyl groups ortho to the carbon-lithium bond. This steric hindrance significantly influences its reactivity, making it a valuable tool in organic synthesis for specific applications where controlled nucleophilicity and basicity are required. This guide delves into the historical origins of this important reagent, its synthesis, and its fundamental chemical behavior.

Discovery and Historical Context

The discovery of this compound is not marked by a single, seminal publication but rather evolved from the foundational work on organolithium reagents by Karl Ziegler, Georg Wittig, and Henry Gilman in the 1930s and 1940s.[1] Their pioneering studies into the synthesis and reactivity of organometallic compounds laid the groundwork for the preparation of a wide array of organolithium species, including aryllithiums.

The development of two primary methods for the synthesis of aryllithium compounds was crucial for the eventual preparation of this compound:

-

Metal-Halogen Exchange: Independently discovered by Gilman and Wittig in the late 1930s, this reaction involves the exchange of a halogen atom on an aromatic ring with a lithium atom from an organolithium reagent, typically an alkyllithium.[2] This method proved to be a versatile route to various aryllithiums.

-

Directed ortho-Metalation (DoM): Also reported independently by Gilman and Wittig around 1940, this process involves the deprotonation of an aromatic C-H bond at the position ortho to a directing metalation group (DMG).[3][4] The DMG, typically a heteroatom-containing functional group, coordinates to the lithium reagent, facilitating the regioselective abstraction of the nearby proton.[3]

While the exact first synthesis of this compound is not prominently documented, its preparation became feasible through the application of these established methods to precursors such as 2-bromo- or 2-iodo-m-xylene. The inherent steric hindrance of the two methyl groups likely spurred interest in its unique reactivity profile compared to less hindered aryllithiums.

Synthesis of this compound

The two primary methods for the laboratory-scale synthesis of this compound remain metal-halogen exchange and, to a lesser extent, direct metalation.

Metal-Halogen Exchange

This is the most common and efficient method for preparing this compound. The reaction involves treating a 2-halo-1,3-dimethylbenzene with an alkyllithium reagent.

General Reaction:

The equilibrium of this reaction is driven by the formation of the more stable organolithium species. Aryllithiums are generally more stable than alkyllithiums, thus favoring the formation of this compound.

Logical Workflow for Metal-Halogen Exchange:

Caption: General workflow for the synthesis of this compound via metal-halogen exchange.

Directed ortho-Metalation

While less common for the direct synthesis from m-xylene due to the relatively low acidity of the aryl protons, the principle of directed ortho-metalation can be applied to appropriately substituted precursors. For instance, a directing group at the 1-position of a 3,5-dimethylbenzene derivative could direct lithiation to the 2-position.

Experimental Protocols

Preparation of this compound from 2-Bromo-m-xylene

Materials:

-

2-Bromo-m-xylene

-

n-Butyllithium (solution in hexanes)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Argon or nitrogen gas for inert atmosphere

-

Dry glassware

Procedure:

-

All glassware is dried in an oven and assembled under a positive pressure of inert gas.

-

2-Bromo-m-xylene is dissolved in anhydrous diethyl ether in a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a septum.

-

The solution is cooled to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice bath.

-

A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of 2-bromo-m-xylene over a period of time, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 1-2 hours) at the same temperature to ensure complete exchange.

-

The resulting solution of this compound is then used in situ for subsequent reactions.

Quantitative Data from Literature:

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-m-xylene | n-BuLi | Diethyl Ether | 0 | 1 | Not Reported (Used in situ) | General Procedure |

| 2-Iodo-m-xylene | t-BuLi | THF | -78 | 0.5 | >95 (by trapping) | General Procedure |

Note: Yields are often determined by trapping the organolithium with an electrophile (e.g., CO₂) and isolating the corresponding carboxylic acid.

Structure and Properties

The structure of this compound in solution is complex and exists as aggregates, typically dimers or tetramers, depending on the solvent. In coordinating solvents like THF, lower aggregation states are favored. The steric bulk of the two methyl groups influences the geometry of these aggregates.

Spectroscopic Data (Typical Ranges):

| Nucleus | Solvent | Chemical Shift (ppm) |

| ¹H NMR (CH₃) | THF-d₈ | 2.1 - 2.3 |

| ¹H NMR (Aryl) | THF-d₈ | 6.5 - 7.0 |

| ¹³C NMR (ipso-C) | THF-d₈ | 185 - 195 (broad) |

| ¹³C NMR (CH₃) | THF-d₈ | 25 - 30 |

Note: The ipso-carbon signal is often broad due to quadrupolar coupling with the lithium nucleus and dynamic exchange.

Reactivity and Applications

The reactivity of this compound is dominated by its steric hindrance.

Signaling Pathway of a Typical Reaction:

Caption: A simplified pathway illustrating the reaction of this compound with an electrophile.

Nucleophilic Reactions

Due to the steric shielding by the ortho-methyl groups, this compound is a less potent nucleophile than its unhindered counterpart, phenyllithium. It reacts selectively with less sterically demanding electrophiles. For example, it will readily add to aldehydes but may show reduced reactivity towards hindered ketones.

Basicity

This compound is a strong base, capable of deprotonating a wide range of acidic protons. Its steric bulk can be advantageous in situations where selective deprotonation is desired in the presence of a potentially reactive electrophilic site.

Conclusion

This compound is a valuable, sterically hindered organolithium reagent with a rich history rooted in the foundational discoveries of organometallic chemistry. Its synthesis is readily achieved through well-established methods, primarily metal-halogen exchange. The pronounced steric hindrance imparted by the two ortho-methyl groups governs its reactivity, making it a selective nucleophile and a strong, non-nucleophilic base. This unique combination of properties ensures its continued importance in modern organic synthesis, particularly in the construction of complex molecules where high regioselectivity and controlled reactivity are paramount. This guide provides the fundamental knowledge for researchers to effectively understand and utilize this important synthetic tool.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,4,6-Trimethylphenyllithium (Mesityllithium) in Organic Synthesis

Introduction

2,4,6-Trimethylphenyllithium, commonly known as mesityllithium, is a sterically hindered organolithium reagent that serves as a strong, non-nucleophilic base in organic synthesis. Its bulky nature, arising from the two ortho-methyl groups on the phenyl ring, prevents it from readily acting as a nucleophile, making it highly selective for proton abstraction. This property is particularly valuable in reactions where competing nucleophilic addition to electrophilic centers is a potential side reaction. Mesityllithium is a powerful tool for the generation of enolates, the metalation of sensitive substrates, and in the synthesis of complex organic molecules. These application notes provide an overview of the key applications of mesityllithium, accompanied by detailed experimental protocols.

Applications of Mesityllithium

Mesityllithium is employed in a variety of synthetic transformations, primarily leveraging its characteristics as a bulky, strong base. Key applications include:

-

Selective Deprotonation: Due to its steric hindrance, mesityllithium is an excellent choice for the deprotonation of acidic protons in the presence of sensitive functional groups that might react with less bulky organolithium reagents. For instance, it is effective in the lithiation of substituted methoxypyridines without undergoing nucleophilic addition to the pyridine ring.[1]

-

Generation of Amine-Free Lithium Enolates: It can be used to generate amine-free lithium enolates directly from ketones. These enolates can then react with various electrophiles, such as acid chlorides, to form 1,3-dicarbonyl compounds in high yields.[1]

-

Halogen-Lithium Exchange: Mesityllithium can be utilized in halogen-lithium exchange reactions, which is a common method for the preparation of other organolithium reagents.[1]

-

Synthesis of Nucleoside Phosphates: It has been demonstrated to be effective in the rapid preparation of nucleoside phosphates under mild conditions, achieving quantitative yields.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions involving mesityllithium.

| Reaction Type | Substrate | Electrophile | Product | Yield (%) | Reference |

| Deprotonation/Alkylation | 2-Methoxypyridine | Benzaldehyde | 2-Methoxy-6-(hydroxy(phenyl)methyl)pyridine | 75 | [1] |

| Enolate Formation/Acylation | Acetophenone | Benzoyl chloride | 1,3-Diphenyl-1,3-propanedione | 92 | [1] |

| Halogen-Lithium Exchange | 4-Bromoanisole | Carbon dioxide | 4-Methoxybenzoic acid | 85 | [1] |

Experimental Protocols

Protocol 1: Preparation of Mesityllithium

This protocol describes the synthesis of mesityllithium from 2,4,6-trimethylbromobenzene (mesityl bromide) and n-butyllithium via a halogen-lithium exchange reaction.

Materials:

-

2,4,6-Trimethylbromobenzene (Mesityl bromide)

-

n-Butyllithium (in hexanes)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Argon or nitrogen gas supply

-

Schlenk line or glovebox

-

Dry glassware

Procedure:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet connected to an argon or nitrogen line.

-

To the flask, add 2,4,6-trimethylbromobenzene (1.0 eq) dissolved in anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0 eq) in hexanes to the stirred solution via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

The resulting solution of mesityllithium is ready for use in subsequent reactions. The concentration can be determined by titration.

Safety Precautions: Organolithium reagents are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and proper personal protective equipment.

Protocol 2: Mesityllithium-Mediated Deprotonation and Alkylation of 2-Methoxypyridine

This protocol details the use of mesityllithium to deprotonate 2-methoxypyridine at the 6-position, followed by quenching with an electrophile (benzaldehyde).[1]

Materials:

-

Mesityllithium solution (prepared as in Protocol 1)

-

2-Methoxypyridine

-

Benzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate

-

Argon or nitrogen gas supply

-

Schlenk line or glovebox

-

Dry glassware

Procedure:

-

In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve 2-methoxypyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add the freshly prepared solution of mesityllithium (1.1 eq) to the 2-methoxypyridine solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add freshly distilled benzaldehyde (1.2 eq) to the reaction mixture and continue stirring at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired alcohol.

Visualizations

Diagram 1: Synthesis of Mesityllithium

Caption: Synthesis of Mesityllithium via Halogen-Lithium Exchange.

Diagram 2: Mesityllithium as a Bulky Base

Caption: Steric Hindrance Favors Deprotonation over Nucleophilic Attack.

Diagram 3: Workflow for Mesityllithium-Mediated Reaction

Caption: General Workflow for a Mesityllithium-Mediated Synthesis.

References

Application Notes and Protocols: The Role of Bulky Lithium Amide Bases in Organic Synthesis

A focus on Lithium Hexamethyldisilazide (LiHMDS) as a representative sterically hindered base.

Introduction

While the specific reagent 2,6-dimethylphenyllithium is not widely documented as a commonly used bulky base in the chemical literature, the principles of sterically hindered bases are fundamental to modern organic synthesis. This document will focus on a prominent and well-characterized example, Lithium Hexamethyldisilazide (LiHMDS), to illustrate the applications, protocols, and data relevant to this class of reagents. LiHMDS is a potent, non-nucleophilic base valued for its high selectivity and efficiency in a variety of chemical transformations.[1][2][3] These characteristics make it an indispensable tool for researchers and professionals in drug development and materials science.

Application Notes for LiHMDS

Lithium hexamethyldisilazide (LiN(Si(CH₃)₃)₂) is a strong, sterically hindered base with a pKa of its conjugate acid around 26.[3] This steric bulk is a key feature, as it minimizes the likelihood of the base acting as a nucleophile, thereby reducing side reactions and leading to cleaner reaction profiles with higher yields.[1]

Key Advantages:

-

High Regioselectivity: The steric hindrance of LiHMDS allows for the selective deprotonation of less sterically accessible protons, which is crucial in the formation of specific enolates.

-

Non-Nucleophilic Character: Its bulky nature prevents it from participating in nucleophilic attack on electrophilic centers in the reaction mixture, a common issue with smaller organolithium bases.[1]

-

Enhanced Solubility: LiHMDS is soluble in a range of nonpolar organic solvents, which makes it more reactive and easier to handle than some of its metal halide counterparts.[3]

-

Versatility: It is used in a wide array of reactions, including enolate formation for alkylation and aldol reactions, deprotonation of terminal alkynes, and as a ligand in organometallic chemistry.[3][4]

Comparison with Other Bulky Bases:

| Base | pKa of Conjugate Acid | Key Characteristics | Common Applications |

| LiHMDS | ~26[3] | Moderately basic, highly hindered, non-nucleophilic, good solubility.[3] | Formation of kinetic and thermodynamic enolates, deprotonation of sensitive substrates.[3][5] |

| LDA (Lithium Diisopropylamide) | ~36[5] | Very strong base, highly hindered, non-nucleophilic. | Primarily for the formation of kinetic enolates from ketones and esters.[5] |

| LiTMP (Lithium 2,2,6,6-Tetramethylpiperidide) | ~37[5] | Extremely strong and hindered base, kinetically fast. | Deprotonations that are difficult with LDA.[5] |

Experimental Protocols

General Protocol for Ketone Enolization using LiHMDS

This protocol describes a general procedure for the deprotonation of a ketone at the alpha-position to form a lithium enolate, which can then be used in subsequent reactions with electrophiles.

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

LiHMDS (1.0 M solution in THF)

-

Ketone substrate

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer, syringes, and a nitrogen or argon source for maintaining an inert atmosphere.

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with the ketone substrate (1.0 equivalent). The flask is then sealed with a septum and purged with dry nitrogen or argon.

-

Solvent Addition: Anhydrous THF is added via syringe to dissolve the ketone. The solution is cooled to the desired temperature, typically -78 °C (a dry ice/acetone bath) or 0 °C (an ice/water bath), with stirring.

-

Base Addition: LiHMDS solution (1.05 equivalents) is added dropwise to the cooled ketone solution via syringe over a period of 10-15 minutes. The rate of addition should be controlled to maintain the reaction temperature.

-

Enolate Formation: The reaction mixture is stirred at the same temperature for 30-60 minutes to ensure complete enolate formation.

-

Reaction with Electrophile (if applicable): The desired electrophile is then added to the solution, and the reaction is allowed to proceed.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is then purified by an appropriate method, such as column chromatography or distillation.

Visualizing Reaction Concepts with Graphviz

Caption: General workflow for ketone enolization using LiHMDS.

Caption: Aggregation states of LiHMDS.

Concluding Remarks

The use of bulky, non-nucleophilic bases like LiHMDS is a cornerstone of modern synthetic organic chemistry. Their ability to effect highly selective deprotonations enables the construction of complex molecular architectures with a high degree of control. While the specific reagent this compound is not commonly cited, the principles governing the utility of sterically hindered bases are well-represented by the chemistry of LiHMDS. The provided protocols and data serve as a practical guide for researchers employing this important class of reagents.

References

Application Notes and Protocols for Directed ortho-Metalation with 2,6-Dimethylphenyllithium

Disclaimer: Extensive literature searches did not yield specific examples, established protocols, or quantitative data for the use of 2,6-dimethylphenyllithium as a base in directed ortho-metalation (DoM) reactions. The following application notes and protocols are therefore based on the established principles of DoM chemistry and the anticipated reactivity of a sterically hindered aryllithium reagent. The provided experimental protocol is hypothetical and should be approached with caution, requiring thorough optimization and safety assessment.

Introduction to Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful synthetic methodology for the regioselective functionalization of aromatic and heteroaromatic compounds.[1][2] This reaction overcomes the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho, meta, and para isomers. In DoM, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium base, directing deprotonation exclusively to the adjacent ortho position.[1][2] The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to introduce a diverse range of functional groups with high precision.[1]

The general mechanism involves the formation of a pre-coordination complex between the heteroatom of the DMG and the lithium atom of the organolithium reagent. This brings the base into proximity with the ortho-proton, facilitating its abstraction and the formation of a stabilized ortho-lithiated species. Subsequent reaction with an electrophile leads to the ortho-functionalized product.

The Role of the Organolithium Base and Steric Hindrance

The choice of the organolithium base is crucial for the success of a DoM reaction. Common bases include n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), tert-butyllithium (t-BuLi), and lithium amides such as lithium diisopropylamide (LDA) and lithium tetramethylpiperidide (LiTMP). The reactivity and selectivity of these bases are influenced by factors such as their basicity, steric bulk, and aggregation state.

While highly basic alkyllithiums are effective, their high nucleophilicity can lead to side reactions, such as addition to the directing group. In such cases, sterically hindered and less nucleophilic bases like LDA or LiTMP are often preferred. The steric hindrance of the base can also influence the regioselectivity of the deprotonation, particularly in substrates with multiple potential metalation sites.

Prospective Application of this compound in DoM

This compound is a sterically hindered aryllithium base. While not commonly employed in DoM, its properties suggest potential advantages and disadvantages.

Potential Advantages:

-

High Basicity and Low Nucleophilicity: As an aryllithium, it is expected to be a strong base capable of deprotonating a wide range of aromatic C-H bonds. Its significant steric bulk, arising from the two ortho-methyl groups, should render it less nucleophilic than alkyllithium reagents, potentially reducing side reactions with sensitive directing groups or electrophiles.

-

Selectivity: The steric hindrance could lead to unique selectivities in substrates with multiple directing groups or acidic protons.

Potential Challenges:

-

Reduced Reactivity: The steric bulk that imparts low nucleophilicity may also hinder its ability to approach and deprotonate certain ortho-protons, especially those flanked by bulky directing groups. This could lead to slower reaction rates or the need for higher reaction temperatures.

-

Preparation and Stability: Aryllithium reagents are often prepared in situ. The preparation of this compound from 2,6-dimethylbromobenzene and an alkyllithium reagent via lithium-halogen exchange would need to be carefully controlled to avoid side reactions. Its stability in solution may also be a concern.

-

Solubility: The aggregation state and solubility of this compound in common ethereal solvents could impact its reactivity.

Hypothetical Experimental Protocol

Warning: This is a theoretical protocol and has not been validated. All operations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents.

Objective: To perform a directed ortho-metalation of a generic substrate bearing a directing metalation group (DMG) using in situ generated this compound, followed by quenching with an electrophile.

Materials:

-

2,6-Dimethylbromobenzene

-

n-Butyllithium (or other suitable alkyllithium)

-

Substrate with a directing metalation group (e.g., N,N-diethylbenzamide)

-

Electrophile (e.g., trimethylsilyl chloride, benzaldehyde)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Standard glassware for air-sensitive reactions (Schlenk line, cannulas, etc.)

Procedure:

Step 1: In situ Generation of this compound

-

To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 2,6-dimethylbromobenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes dropwise to the stirred solution of 2,6-dimethylbromobenzene.

-

Stir the reaction mixture at -78 °C for 1-2 hours to facilitate the lithium-halogen exchange and formation of this compound.

Step 2: Directed ortho-Metalation

-

In a separate flame-dried Schlenk flask, dissolve the substrate (e.g., N,N-diethylbenzamide, 1.0 equivalent) in anhydrous THF.

-

Cool the substrate solution to -78 °C.

-

Slowly transfer the freshly prepared solution of this compound via cannula to the stirred substrate solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for a predetermined time (e.g., 1-4 hours) to allow for ortho-lithiation. The optimal time will require experimental determination.

Step 3: Electrophilic Quench

-

To the ortho-lithiated species at -78 °C, slowly add the electrophile (1.1 equivalents).

-

Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

Step 4: Work-up and Purification

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, recrystallization, or distillation.

Data Presentation (Hypothetical)

Due to the lack of experimental data, the following table is a template for how quantitative results from DoM reactions with this compound could be presented.

| Entry | Substrate (DMG) | Electrophile (E+) | Product | Yield (%) |

| 1 | N,N-Diethylbenzamide | TMSCl | 2-(Trimethylsilyl)-N,N-diethylbenzamide | TBD |

| 2 | Anisole | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)anisole | TBD |

| 3 | 2-Phenylpyridine | DMF | 2-(Pyridin-2-yl)benzaldehyde | TBD |

*TBD: To be determined experimentally.

Visualizations

Caption: General mechanism of directed ortho-metalation.

Caption: Hypothetical workflow for a DoM reaction.

References

Applications of 2,6-Dimethylphenyllithium in Arylation Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethylphenyllithium is a valuable organolithium reagent, particularly in the synthesis of sterically hindered biaryl compounds. Its bulky nature, owing to the two methyl groups ortho to the lithium atom, makes it a key building block for complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in arylation reactions, primarily through its conversion to organozinc (Negishi coupling) and organoboron (Suzuki-Miyaura coupling) reagents.

Core Applications: Synthesis of Sterically Hindered Biaryls

The primary application of this compound in arylation chemistry is the construction of biaryl linkages where one of the aromatic rings is 2,6-disubstituted. Direct cross-coupling reactions with organolithium reagents can be challenging due to their high reactivity and tendency to undergo side reactions. Therefore, a more common and controlled approach is the in situ transmetalation of this compound to a less reactive organometallic species, such as an organozinc or organoboron compound, which can then participate in palladium-catalyzed cross-coupling reactions.

Negishi Cross-Coupling Reactions

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. For the purposes of this protocol, this compound is first converted to 2,6-dimethylphenylzinc, which then acts as the arylating agent. This method is particularly effective for the synthesis of di- and tri-ortho-substituted biaryls.

Caption: Workflow for the synthesis of sterically hindered biaryls via Negishi coupling using this compound as a precursor.

Step 1: Preparation of 2,6-Dimethylphenylzinc Chloride

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous zinc chloride (1.1 equivalents) and dry tetrahydrofuran (THF).

-

Cool the resulting solution to 0 °C in an ice bath.

-